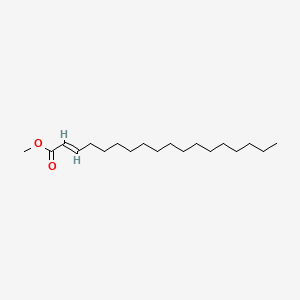

2-Octadecenoic acid, methyl ester, (E)-

Description

Propriétés

Numéro CAS |

27234-05-5 |

|---|---|

Formule moléculaire |

C19H36O2 |

Poids moléculaire |

296.5 g/mol |

Nom IUPAC |

methyl octadec-2-enoate |

InChI |

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h17-18H,3-16H2,1-2H3 |

Clé InChI |

CYUVJOWXJUNPHY-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC=CC(=O)OC |

SMILES isomérique |

CCCCCCCCCCCCCCC/C=C/C(=O)OC |

SMILES canonique |

CCCCCCCCCCCCCCCC=CC(=O)OC |

Origine du produit |

United States |

Natural Occurrence and Distribution of E 2 Octadecenoic Acid, Methyl Ester

Presence in Animal-Derived Lipids and Tissues (e.g., Goat Margarine, Insect Cuticles)

Gas chromatography-mass spectrometry (GC-MS) analysis of goat margarine has identified numerous fatty acid methyl esters, including a significant amount of methyl elaidate (B1234055) ((E)-9-octadecenoic acid, methyl ester) and trans-13-Octadecenoic acid, methyl ester. peerreviewarchive.comresearchgate.net However, the (E)-2- isomer is not reported. Studies on insect cuticular lipids have also identified various fatty acids and their esters, but none have specified the presence of (E)-2-Octadecenoic acid, methyl ester.

Environmental Occurrence in Diverse Matrices

Fatty acid methyl esters (FAMEs) are known to occur in the environment, often as components of biodiesel or as products of natural biological and degradation processes. concawe.eulyellcollection.org They are utilized in various analytical methods, such as FAME profiling, to identify microbial communities in environmental samples like soil. nih.govresearchgate.net However, specific data on the environmental occurrence of the (E)-2-Octadecenoic acid, methyl ester isomer is not available in the reviewed literature.

Synthetic Methodologies and Chemical Derivatization of E 2 Octadecenoic Acid, Methyl Ester

Laboratory Synthesis Routes and Reaction Mechanisms

The laboratory synthesis of (E)-2-Octadecenoic acid, methyl ester, as an α,β-unsaturated ester, can be achieved through several established organic reactions. These methods often involve the formation of a carbon-carbon double bond adjacent to a carbonyl group.

One of the most common and straightforward methods is the Wittig reaction or its variant, the Horner-Wadsworth-Emmons (HWE) reaction . orgsyn.org The HWE reaction is often preferred due to the higher E-selectivity and the water-soluble nature of the phosphate (B84403) byproduct, which simplifies purification. The general mechanism involves the reaction of a stabilized phosphonate (B1237965) ylide with an aldehyde.

In the context of synthesizing (E)-2-Octadecenoic acid, methyl ester, the reaction would proceed as follows:

Reactants : Hexadecanal (B134135) and a phosphonate ylide derived from methyl (diethoxyphosphoryl)acetate.

Mechanism : The phosphonate carbanion, generated by deprotonation of methyl (diethoxyphosphoryl)acetate with a suitable base (e.g., sodium hydride), acts as a nucleophile and attacks the carbonyl carbon of hexadecanal. This leads to a betaine (B1666868) intermediate which then eliminates diethyl phosphate to form the desired α,β-unsaturated ester. The stereochemical outcome is influenced by the nature of the phosphonate and the reaction conditions, with the use of unstabilized ylides generally favoring the Z-isomer, while stabilized ylides, such as the one used here, predominantly yield the E-isomer.

Another viable route is the Knoevenagel condensation , followed by esterification. This involves the reaction of hexadecanal with malonic acid in the presence of a base like pyridine (B92270) or piperidine (B6355638) to form (E)-2-octadecenoic acid. Subsequent esterification with methanol (B129727) under acidic conditions (e.g., using sulfuric acid or thionyl chloride) yields the methyl ester.

Table 1: Comparison of Laboratory Synthesis Routes

| Synthesis Route | Key Reagents | Advantages | Disadvantages |

| Horner-Wadsworth-Emmons Reaction | Hexadecanal, Methyl (diethoxyphosphoryl)acetate, Base (e.g., NaH) | High E-selectivity, Mild reaction conditions, Easy purification | Requires preparation of the phosphonate reagent |

| Knoevenagel Condensation & Esterification | Hexadecanal, Malonic acid, Base (e.g., Pyridine), Methanol, Acid catalyst | Readily available starting materials | Two-step process, Potential for side reactions |

Green Chemistry Approaches in (E)-2-Octadecenoic Acid, Methyl Ester Production

In recent years, the principles of green chemistry have been increasingly applied to organic synthesis to minimize environmental impact. For the production of (E)-2-Octadecenoic acid, methyl ester, several greener alternatives to traditional methods can be considered.

One approach is the use of solid-supported catalysts in reactions like the Knoevenagel condensation. Using a solid base catalyst, for example, can simplify the work-up process as the catalyst can be easily removed by filtration and potentially reused.

Microwave-assisted organic synthesis (MAOS) is another green technique that can be applied. niscpr.res.in Microwave irradiation can significantly reduce reaction times and improve yields, often with lower energy consumption compared to conventional heating. For instance, the esterification of (E)-2-octadecenoic acid could be accelerated using microwave heating.

The use of greener solvents is a cornerstone of green chemistry. Replacing hazardous solvents like benzene (B151609) or toluene (B28343) with more environmentally benign alternatives such as ionic liquids or supercritical carbon dioxide could be explored for the synthesis of (E)-2-Octadecenoic acid, methyl ester. digitallibrary.co.in For example, some ionic liquids can act as both the solvent and the catalyst, streamlining the reaction process. digitallibrary.co.in

Isomer-Specific Synthesis and Control (e.g., cis-trans isomerization)

The control of stereochemistry is crucial in organic synthesis, as different isomers can exhibit distinct physical and chemical properties. For α,β-unsaturated esters, the (E)-isomer is generally more thermodynamically stable than the (Z)-isomer due to reduced steric hindrance.

As mentioned earlier, the Horner-Wadsworth-Emmons reaction using stabilized ylides is a reliable method for the stereoselective synthesis of (E)-α,β-unsaturated esters. orgsyn.org The reaction conditions can be fine-tuned to maximize the E/Z ratio.

In cases where a mixture of (E) and (Z) isomers is obtained, isomerization can be employed to enrich the desired (E)-isomer. This can be achieved through various methods, including:

Photochemical isomerization : Irradiation with light of a specific wavelength can promote the conversion of the (Z)-isomer to the more stable (E)-isomer.

Acid or base catalysis : Treatment with a catalytic amount of a strong acid or base can facilitate the equilibration of the double bond to favor the thermodynamically preferred (E)-isomer.

Iodine catalysis : Trace amounts of iodine can catalyze the cis-trans isomerization of alkenes.

Derivatization Techniques for Enhanced Analysis and Functionality

Derivatization is a common practice to modify a compound to enhance its properties for analysis or to impart new functionalities. For (E)-2-Octadecenoic acid, methyl ester, derivatization can be employed for several purposes.

For enhanced analysis , particularly for gas chromatography (GC), the methyl ester itself is a derivative of the corresponding carboxylic acid. The conversion of fatty acids to their fatty acid methyl esters (FAMEs) is a standard procedure to increase their volatility and improve chromatographic separation. sigmaaldrich.comnih.gov

Further derivatization of the double bond can be performed for structural elucidation or to introduce specific functionalities. Some common derivatization reactions for alkenes include:

Epoxidation : Reaction with a peroxy acid (e.g., m-CPBA) converts the double bond into an epoxide. This can be useful for subsequent nucleophilic ring-opening reactions.

Dihydroxylation : Treatment with osmium tetroxide or potassium permanganate (B83412) can add two hydroxyl groups across the double bond, forming a diol.

Halogenation : The addition of bromine or chlorine across the double bond can be used for both analytical and synthetic purposes.

For enhanced functionality , the ester group can be modified. For example, transesterification with a different alcohol can produce other alkyl esters with varying properties. The ester can also be reduced to the corresponding allylic alcohol using a reducing agent like lithium aluminum hydride (LiAlH4).

Table 2: Common Derivatization Reactions of (E)-2-Octadecenoic Acid, Methyl Ester

| Reaction | Reagent(s) | Functional Group Formed | Purpose |

| Epoxidation | m-CPBA | Epoxide | Synthetic intermediate |

| Dihydroxylation | OsO4 or KMnO4 | Diol | Structural analysis, synthetic intermediate |

| Halogenation | Br2 or Cl2 | Dihaloalkane | Analytical derivatization, synthetic intermediate |

| Reduction | LiAlH4 | Allylic alcohol | Synthesis of other compounds |

| Transesterification | R'OH, Acid/Base catalyst | Different alkyl ester | Modification of physical properties |

Advanced Analytical and Spectroscopic Characterization of E 2 Octadecenoic Acid, Methyl Ester

Chromatographic Separation Techniques

Chromatography is essential for isolating (E)-2-Octadecenoic acid, methyl ester from complex mixtures, such as those derived from natural fats and oils or synthetic reactions, and for differentiating it from its isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like FAMEs. nih.govgcms.cz In a typical GC-MS analysis, FAMEs are separated based on their boiling points and polarity on a capillary column, with trans isomers often eluting slightly earlier than their corresponding cis isomers. gcms.cz

For qualitative analysis, the mass spectrometer fragments the eluting molecules into characteristic ions. While electron ionization (EI) is a common method, it can sometimes result in a weak or absent molecular ion peak for unsaturated FAMEs, making identification challenging. jeol.com However, the fragmentation pattern is highly informative. For esters, fragmentation often occurs via cleavage of the bond adjacent to the carbonyl group. libretexts.org In the case of methyl (E)-9-octadecenoate, a positional isomer, the mass spectrum showed a molecular ion [M]⁺ at m/z 296, with key fragment ions at m/z 264 ([M-32], loss of methanol), 98, 97, 83, and a base peak at m/z 55. pcbiochemres.com While specific data for the 2-octadecenoic isomer is less common, a similar molecular ion and fragmentation pattern related to the long alkyl chain would be expected.

For quantitative analysis, the area under the chromatographic peak is proportional to the amount of the compound present. nih.gov By using a validated method with appropriate standards, GC-MS can accurately determine the concentration of (E)-2-Octadecenoic acid, methyl ester in a sample. nih.gov In one study analyzing FAMEs, the limits of quantification (LOQ) were found to be in the range of 1.25–5.95 μg/L, demonstrating high sensitivity. nih.gov

Table 1: GC-MS Data for a Representative (E)-C18:1 FAME Isomer

| Parameter | Observed Value for Methyl (E)-9-octadecenoate pcbiochemres.com | Expected Characteristics for Methyl (E)-2-octadecenoate |

|---|---|---|

| Molecular Ion (M⁺) | m/z 296 | m/z 296 |

| Key Fragment Ions (m/z) | 264, 98, 97, 83, 59, 55 (Base Peak) | Characteristic ions from cleavage of the alkyl chain and rearrangement fragments specific to α,β-unsaturation. |

| Retention Behavior | Elutes at a specific retention time based on column and conditions. | Retention time will differ from other C18:1 isomers. |

High-Performance Liquid Chromatography (HPLC) for Isomer Resolution

High-Performance Liquid Chromatography (HPLC) is particularly powerful for separating isomers that are difficult to resolve by GC alone. theanalyticalscientist.com For FAMEs, reversed-phase HPLC (RP-HPLC) is commonly employed, where separation is based on hydrophobicity.

The key application of HPLC for this compound is the resolution of geometric (E/Z) and positional isomers. Argentation chromatography, which uses silver ions incorporated into the stationary phase (either in HPLC or thin-layer chromatography), is an exceptionally effective technique. nih.gov The silver ions interact reversibly with the π-electrons of the double bonds, allowing for separation based on the number, position, and configuration of the double bonds. Trans isomers generally elute before cis isomers in this system.

Standard RP-HPLC on a C18 column can also achieve separation. researchgate.net The elution order in reversed-phase systems typically proceeds from cis to trans isomers. nih.gov To improve the resolution between closely eluting isomers, such as different FAMEs, strategies like coupling analytical columns to increase the total separation length can be employed, which has been shown to significantly improve resolution. theanalyticalscientist.com

Table 2: Common HPLC Techniques for FAME Isomer Separation

| HPLC Technique | Stationary Phase | Separation Principle | Application to (E)-2-Octadecenoic Acid, Methyl Ester |

|---|---|---|---|

| Argentation (Silver Ion) Chromatography | Silver-impregnated silica | π-complex formation with double bonds. nih.gov | Excellent for separating from (Z)-2-octadecenoic acid and other positional isomers. |

| Reversed-Phase (RP-HPLC) | C18 (e.g., YMC-Triart C18 ExRS) theanalyticalscientist.com | Hydrophobicity and steric selectivity. theanalyticalscientist.com | Separates based on chain length and isomer configuration. |

Spectroscopic Elucidation Methods

Spectroscopic methods provide detailed information about the molecular structure of (E)-2-Octadecenoic acid, methyl ester, confirming the presence of functional groups and the specific stereochemistry of the double bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

NMR spectroscopy is the most definitive method for the structural elucidation of organic molecules.

¹H NMR: The ¹H NMR spectrum provides key information for confirming the (E)-configuration. The two protons on the C=C double bond (H-2 and H-3) are expected to appear as doublets of doublets in the olefinic region (typically δ 5.5-7.5 ppm). The crucial piece of data is their coupling constant (J). A large coupling constant, typically in the range of 15-16 Hz, is characteristic of a trans (or E) relationship between the two vinylic protons. rsc.orgwiley-vch.de The spectrum would also show a sharp singlet at approximately δ 3.7 ppm for the three protons of the methyl ester (-OCH₃) group and characteristic signals for the long alkyl chain. wiley-vch.de

¹³C NMR: The ¹³C NMR spectrum confirms the carbon skeleton. Key signals include the carbonyl carbon of the ester group (δ ~166-168 ppm), the two olefinic carbons (C-2 and C-3), and the methoxy (B1213986) carbon (-OCH₃) at approximately δ 51 ppm. wiley-vch.de The chemical shifts of the olefinic carbons are influenced by their position within the conjugated system.

Table 3: Predicted NMR Data for (E)-2-Octadecenoic Acid, Methyl Ester

| Nucleus | Signal | Predicted Chemical Shift (δ, ppm) | Key Feature(s) |

|---|---|---|---|

| ¹H | Vinylic Protons (H-2, H-3) | ~5.8 - 7.0 | Coupling constant (J) ≈ 16 Hz confirms (E)-geometry. rsc.orgwiley-vch.de |

| Methoxy Protons (-OCH₃) | ~3.7 | Singlet, 3H. wiley-vch.de | |

| Alkyl Chain Protons (-CH₂-, -CH₃) | ~0.8 - 2.4 | Complex multiplets. | |

| ¹³C | Carbonyl Carbon (C=O) | ~167 | Ester carbonyl in a conjugated system. wiley-vch.de |

| Olefinic Carbons (C-2, C-3) | ~120 - 150 | Two distinct signals for the double bond carbons. | |

| Methoxy Carbon (-OCH₃) | ~51 | Characteristic signal for methyl ester. wiley-vch.de | |

| Alkyl Chain Carbons | ~14 - 35 | Series of signals for the long aliphatic chain. |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For (E)-2-Octadecenoic acid, methyl ester, the spectrum is dominated by absorptions characteristic of an α,β-unsaturated ester.

The key diagnostic bands are:

C=O Stretch: The ester carbonyl group conjugated with a C=C double bond absorbs at a lower wavenumber (1730–1715 cm⁻¹) compared to a saturated ester (1750–1735 cm⁻¹). orgchemboulder.comlibretexts.org This shift is a direct result of the electronic delocalization in the conjugated system.

C=C Stretch: The absorption for the carbon-carbon double bond appears in the region of 1680–1640 cm⁻¹. udel.edu

C-O Stretches: Two or more bands corresponding to the C-O stretching vibrations of the ester group are found in the 1300–1000 cm⁻¹ region. orgchemboulder.com

=C-H Bend: A strong absorption band around 980-960 cm⁻¹ is indicative of the out-of-plane bending of the C-H bonds on a trans-disubstituted double bond, providing further evidence for the (E)-configuration.

Table 4: Characteristic FTIR Absorption Bands for (E)-2-Octadecenoic Acid, Methyl Ester

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Alkyl C-H | Stretch | 2950-2850 | udel.edu |

| Ester C=O (conjugated) | Stretch | 1730-1715 | orgchemboulder.comlibretexts.orgvscht.cz |

| Alkene C=C (conjugated) | Stretch | 1680-1640 | udel.edu |

| Ester C-O | Stretch | 1300-1000 | orgchemboulder.com |

| Trans =C-H | Out-of-plane bend | 980-960 |

Mass Spectrometry (MS) Fragmentation Patterns and Isotopic Labeling for Detailed Structural Insights

Mass spectrometry is a cornerstone in the identification and structural analysis of (E)-2-Octadecenoic acid, methyl ester. The fragmentation patterns observed, particularly under electron ionization (EI), provide a molecular fingerprint, while isotopic labeling offers a powerful tool for quantitative analysis and the elucidation of metabolic pathways.

Under electron ionization, the mass spectrum of (E)-2-Octadecenoic acid, methyl ester (molecular weight: 296.49 g/mol ) is characterized by a series of fragment ions that arise from specific bond cleavages. While the molecular ion peak ([M]⁺) at m/z 296 may be weak or even absent in some EI spectra of FAMEs, several characteristic fragments allow for its identification. jeol.com One of the most significant fragmentation pathways for methyl esters is the McLafferty rearrangement, which typically produces a prominent ion at m/z 74. researchgate.netresearchgate.net However, for α,β-unsaturated esters like methyl (E)-2-octadecenoate, other fragmentation patterns become significant.

The fragmentation of α,β-unsaturated methyl esters is influenced by the conjugated system. Common fragmentation includes the loss of the methoxy group (-OCH₃) to yield an [M-31]⁺ ion and the loss of a methanol (B129727) molecule (-CH₃OH) to give an [M-32]⁺ ion. researchgate.net The presence of the double bond at the C2-C3 position influences the subsequent fragmentation of the hydrocarbon chain, leading to a series of ions separated by 14 Da, corresponding to the loss of successive methylene (B1212753) (-CH₂-) groups. libretexts.org While a definitive, published mass spectrum with detailed fragmentation analysis for (E)-2-Octadecenoic acid, methyl ester is best sourced from spectral databases like the NIST/EPA/NIH Mass Spectral Library, the general principles of α,β-unsaturated ester fragmentation provide a solid basis for its identification. nist.govnist.gov

Table 1: Predicted Key Mass Spectrometry Fragments for (E)-2-Octadecenoic acid, methyl ester

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 296 | [C₁₉H₃₆O₂]⁺ | Molecular Ion ([M]⁺) |

| 265 | [M - OCH₃]⁺ | Loss of the methoxy group |

| 264 | [M - CH₃OH]⁺ | Loss of a methanol molecule |

| 74 | [C₃H₆O₂]⁺ | McLafferty rearrangement (less prominent for α,β-unsaturated) |

| 55, 69, 83... | [CₙH₂ₙ₋₁]⁺ | Alkenyl fragments from the hydrocarbon chain |

This table is based on general fragmentation patterns of FAMEs and α,β-unsaturated esters and serves as a predictive guide.

Isotopic labeling is a powerful technique that provides deeper structural insights and facilitates accurate quantification. A common method involves the use of deuterated reagents during the derivatization process. For instance, using deuterated methanol (CD₃OD) for the transesterification of the parent fatty acid results in a labeled methyl ester. This introduces a known mass shift in the molecular ion and its fragments, allowing for the clear differentiation between the analyte of interest and background compounds. nih.gov

Furthermore, isotopic labeling can be employed to pinpoint the location of double bonds, a task that is challenging with standard EI-MS. One advanced method involves the epoxidation of the double bond using an agent like meta-chloroperoxybenzoic acid (m-CPBA), followed by labeling with an isotopic tag. Subsequent fragmentation in the mass spectrometer cleaves the epoxide ring, yielding diagnostic ion pairs that reveal the original position of the double bond. nih.gov Another approach involves chemical ionization with acetonitrile, which can form adducts with the double bond, and the subsequent fragmentation of these adducts in tandem mass spectrometry (MS/MS) provides diagnostic ions for double bond localization. nih.gov These isotopic labeling strategies are invaluable for unambiguously confirming the C2-C3 position of the double bond in (E)-2-Octadecenoic acid, methyl ester.

Advanced Hyphenated Techniques for Comprehensive Profiling

To overcome the limitations of single-dimensional chromatography and to achieve comprehensive profiling of complex mixtures containing isomers of octadecenoic acid methyl ester, advanced hyphenated techniques are indispensable.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers enhanced selectivity and sensitivity for the analysis of specific FAMEs in complex matrices. By selecting the molecular ion or a characteristic fragment ion in the first mass analyzer and inducing further fragmentation, a highly specific product ion spectrum is generated. This technique is particularly useful for quantifying low-abundance isomers and for differentiating between compounds that may co-elute in a standard GC separation. nih.gov

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) coupled with Time-of-Flight Mass Spectrometry (TOFMS) is a powerful technique for resolving highly complex mixtures of FAMEs. gcms.cz In GCxGC, the effluent from the first GC column is subjected to a second, orthogonal separation on a different column. This results in a structured two-dimensional chromatogram with significantly increased peak capacity, allowing for the separation of isomers with very similar boiling points and polarities. gcms.czresearchgate.net For instance, GCxGC can effectively separate various C18:1 methyl ester isomers, including positional and geometric isomers, providing a detailed profile of the fatty acid composition. gcms.cz

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a complementary technique to GC-MS for FAME analysis. While FAMEs are volatile and well-suited for GC, LC-MS can be advantageous for less volatile or thermally labile compounds. To enhance the ionization efficiency and structural information obtained from LC-MS, various derivatization strategies are employed. For example, derivatizing the fatty acid with reagents containing a readily ionizable group can significantly improve sensitivity in electrospray ionization (ESI). nih.gov Furthermore, techniques like Atmospheric Pressure Chemical Ionization (APCI)-MS can be used, where reactions with the solvent in the ion source can generate adducts that, upon fragmentation, provide information about the double bond location. nih.gov

Table 2: Comparison of Advanced Hyphenated Techniques for FAME Analysis

| Technique | Principle | Advantages | Applications for (E)-2-Octadecenoic acid, methyl ester |

| GC-MS/MS | Tandem mass spectrometry for targeted fragmentation. | High selectivity and sensitivity; reduced chemical noise. | Targeted quantification and confirmation in complex samples. |

| GCxGC-TOFMS | Two orthogonal GC separations followed by high-speed MS. | Exceptional separation power for complex isomer mixtures. | Comprehensive profiling of C18:1 isomers; separation from other FAMEs. gcms.cz |

| LC-MS/MS | Liquid chromatography separation coupled with tandem MS. | Suitable for less volatile compounds; various derivatization options. | Analysis of derivatized fatty acids for enhanced sensitivity and structural information. nih.gov |

These advanced analytical methods provide the necessary tools for the in-depth characterization and comprehensive profiling of (E)-2-Octadecenoic acid, methyl ester, enabling its unambiguous identification and accurate quantification in a wide range of scientific applications.

Mechanisms of Biological Action and Cellular/molecular Interactions of E 2 Octadecenoic Acid, Methyl Ester

Modulation of Microbial Physiology and Growth (Antibacterial, Antifungal, Antiviral Activities)

Scientific literature does not currently provide specific data on the antibacterial, antifungal, or antiviral activities of (E)-2-Octadecenoic acid, methyl ester.

While other isomers, such as 9-Octadecenoic acid, methyl ester, (E)-, have been identified in extracts showing antibacterial and antifungal properties, the mechanisms have not been elucidated for the (E)-2- isomer specifically. nih.govgjesm.net Generally, long-chain fatty acid esters are known to exert antimicrobial effects, which are often attributed to their ability to interact with and disrupt the lipid bilayers of microbial cell membranes. nih.govjmaterenvironsci.com This interaction can lead to increased membrane permeability and the breakdown of cellular integrity. nih.govjmaterenvironsci.com However, without direct studies, it remains unknown if (E)-2-Octadecenoic acid, methyl ester shares this mechanism.

Interactions with Cellular Membranes and Cell Wall Integrity

There is no specific research detailing the interactions of (E)-2-Octadecenoic acid, methyl ester with microbial cellular membranes or its impact on cell wall integrity.

Inhibition of Microbial Enzyme Systems

The capacity of (E)-2-Octadecenoic acid, methyl ester to inhibit microbial enzyme systems has not been documented. While various natural compounds are known to target essential microbial enzymes, such as those involved in cell wall synthesis, no such studies have been published for this specific fatty acid ester.

Regulation of Inflammatory Pathways and Mediator Release

No studies have been identified that investigate the role of (E)-2-Octadecenoic acid, methyl ester in the regulation of inflammatory pathways.

For context, other related fatty acid methyl esters, including isomers of octadecenoic acid, have demonstrated anti-inflammatory properties. rjptonline.orgmdpi.com For example, 9-Octadecenoic acid, methyl ester, (E)- has been reported to possess anti-inflammatory activity. nih.gov These effects are often linked to the modulation of key inflammatory mediators, but such a link has not been established for the (E)-2- isomer.

Effects on Pro-inflammatory Cytokine Production

There is no available data on the effects of (E)-2-Octadecenoic acid, methyl ester on the production of pro-inflammatory cytokines such as TNF-α, IL-6, or IL-1β. The modulation of these cytokines is a key mechanism for many anti-inflammatory compounds, but this has not been explored for this specific molecule. nih.gov

Modulation of Oxidative Stress Pathways

The potential for (E)-2-Octadecenoic acid, methyl ester to modulate oxidative stress pathways is currently uncharacterized in scientific literature. Many fatty acid derivatives exhibit antioxidant effects by scavenging free radicals or influencing pathways like the Nrf2/HO-1 system, which regulates the expression of antioxidant enzymes. nih.govresearchgate.netresearchgate.net However, research has not yet investigated these properties in relation to (E)-2-Octadecenoic acid, methyl ester.

Interactions with Eukaryotic Cell Proliferation and Apoptosis Signaling

Pathways Involved in Anti-proliferative Effects

While direct studies on the anti-proliferative pathways of (E)-2-Octadecenoic acid, methyl ester are not extensively documented, research on related fatty acids and their esters provides insight into potential mechanisms. Fatty acids and their derivatives are known to influence cell proliferation and induce apoptosis (programmed cell death) in various cancer cell lines through multiple pathways.

Saturated fatty acids like palmitic acid have been shown to induce apoptosis by generating intracellular reactive oxygen species (ROS), which leads to DNA oxidative damage. frontiersin.org This process can activate the mitochondrial pathway of apoptosis and involves the modulation of key signaling pathways such as P53, B-cell lymphoma-2 (Bcl-2), and phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt). frontiersin.org Furthermore, palmitic acid can interfere with the cell cycle, causing arrest, often in the G1 phase. frontiersin.org

Unsaturated long-chain fatty acid esters have also demonstrated significant anti-proliferative activity. For example, esters of quercetin-3-O-glucoside have been found to inhibit the proliferation of hepatocellular carcinoma (HepG2) cells by inducing cell-cycle arrest in the S-phase and promoting apoptosis. nih.gov The mechanisms for this action include the activation of caspase-3, a key executioner enzyme in apoptosis, and the inhibition of DNA topoisomerase II, an enzyme critical for DNA replication and cell division. nih.gov Other fatty acid methyl esters (FAMEs) derived from vegetable oils have also shown anti-proliferative activity against human tumor cell lines. scielo.br

A study investigating secondary metabolites from endophytic fungi identified the alcohol form of the target compound, E-2-octadecadecen-1-ol, as a component of an extract that exhibited moderate cytotoxic activity against both human liver (HepG2) and breast (MCF-7) cancer cell lines. ekb.eg This suggests that the carbon backbone of (E)-2-Octadecenoic acid has cytotoxic potential, although the specific pathways were not elucidated in that study. ekb.eg The pro-apoptotic effects of fatty acids can be highly specific, depending on their saturation level and the type of cell being studied. mdpi.com

Table 1: Research Findings on the Anti-proliferative Effects of Related Fatty Acid Derivatives

| Compound/Extract | Cell Line | Observed Effects | Potential Pathways | Citation |

| Palmitic Acid | Various cancer cells | Induces apoptosis, cell cycle arrest (G1 phase) | ROS generation, mitochondrial pathway, P53, Bcl-2, PI3K/Akt | frontiersin.org |

| Long-chain fatty acid esters of Quercetin-3-O-glucoside | HepG2 (Liver) | Inhibition of proliferation, S-phase arrest, apoptosis | Caspase-3 activation, DNA topoisomerase II inhibition | nih.gov |

| Fungal extract containing E-2-octadecadecen-1-ol | HepG2 (Liver), MCF-7 (Breast) | Moderate cytotoxicity | Not specified | ekb.eg |

| Fatty Acid Methyl Esters (FAMEs) from vegetable oils | Human tumor cell lines | Anti-proliferative activity | Not specified | scielo.br |

Enzymatic Target Interactions (e.g., Lactate dehydrogenase, Plasmepsin II, Cyclooxygenase II)

The interaction of (E)-2-Octadecenoic acid, methyl ester with specific enzymatic targets is an area of active investigation, with most current evidence derived from studies on its isomers or related fatty acid esters.

Lactate dehydrogenase (LDH) Lactate dehydrogenase is a critical enzyme in anaerobic metabolism, and its inhibition is a therapeutic target, particularly in cancer. nih.govnih.govfrontiersin.org There is no direct experimental evidence showing inhibition of LDH by (E)-2-Octadecenoic acid, methyl ester. However, in-silico molecular docking studies have been performed on related compounds. One such study investigated compounds from a plant root extract for their potential to inhibit LDH from Plasmodium berghei, the parasite causing malaria in rodents. cabidigitallibrary.org This analysis included 10-octadecenoic acid, methyl ester, an isomer of the title compound, suggesting that fatty acid methyl esters are being explored as potential ligands for this enzyme. cabidigitallibrary.org

Plasmepsin II Plasmepsins are aspartic proteases used by the Plasmodium parasite for digesting hemoglobin and are considered a key target for antimalarial drugs. Similar to LDH, direct interaction data for (E)-2-Octadecenoic acid, methyl ester with Plasmepsin II is lacking. The same molecular docking study that evaluated LDH also assessed the binding of 10-octadecenoic acid, methyl ester against Plasmepsin II from P. berghei. cabidigitallibrary.org This highlights the scientific interest in fatty acid esters as potential inhibitors of crucial parasitic enzymes. cabidigitallibrary.org

Cyclooxygenase II (COX-2) Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the formation of prostaglandins, which are key mediators of inflammation. nih.gov Inhibition of COX-2 is a primary mechanism for many anti-inflammatory drugs. Several studies suggest that octadecenoic acid esters possess anti-inflammatory properties, likely involving the COX pathway. For instance, (E)-9-octadecenoic acid ethyl ester, a positional isomer with a different ester group, was found to significantly inhibit the expression of COX-2 in lipopolysaccharide-induced macrophages. nih.gov Molecular docking simulations predicted that this compound has the potential to bind to and inhibit the COX-2 enzyme. nih.gov Other fatty acid methyl esters, such as hexadecanoic acid, methyl ester, have also been reported to possess anti-inflammatory activity potentially through the inhibition of the COX-2 enzyme. nih.govarcjournals.org These findings collectively suggest that (E)-2-Octadecenoic acid, methyl ester may also interact with and inhibit COX-2, thereby exerting anti-inflammatory effects.

Table 2: Summary of Enzymatic Interaction Studies for Related Octadecenoic Acid Esters

| Enzyme Target | Compound Studied | Study Type | Key Finding | Citation |

| Lactate dehydrogenase | 10-Octadecenoic acid, methyl ester | Molecular Docking | Assessed as a potential ligand for P. berghei LDH. | cabidigitallibrary.org |

| Plasmepsin II | 10-Octadecenoic acid, methyl ester | Molecular Docking | Assessed as a potential ligand for P. berghei Plasmepsin II. | cabidigitallibrary.org |

| Cyclooxygenase II | (E)-9-Octadecenoic acid ethyl ester | In-vitro & Docking | Inhibited COX-2 expression in macrophages; predicted to bind COX-2. | nih.gov |

| Cyclooxygenase II | Hexadecanoic acid, methyl ester | Literature Review | Reported to have anti-inflammatory action via COX-2 inhibition. | nih.gov |

Role in Inter-species Chemical Communication (Chemotaxonomy, Pheromones)

Chemical compounds produced by organisms, including fatty acid esters, play a vital role in mediating interactions and can serve as distinguishing markers for species identification.

Chemotaxonomy Chemotaxonomy utilizes the chemical constituents of an organism as a method for classification. Fatty acid methyl ester (FAME) profiles are widely used in the chemotaxonomy of microorganisms and plants. The presence and relative abundance of specific FAMEs can serve as a fingerprint to differentiate between species or strains. Various isomers of octadecenoic acid, methyl ester have been identified as part of the chemical makeup of numerous organisms. For example, GC-MS analysis of the cuticular compounds of different carder bee species (genus Anthidium) revealed the presence of 8-Octadecenoic acid, methyl ester, among other fatty acids, with varying presence and abundance that helps in distinguishing the species. ekb.eg Similarly, the alcohol precursor, E-2-octadecadecen-1-ol, was identified in the extract of an endophytic fungus, contributing to its unique chemical profile. ekb.eg The identification of such compounds in extracts from plants and fungi is a common practice in phytochemical analysis to characterize the organism. ekb.egnih.gov

Pheromones Pheromones are chemical signals that trigger a social response in members of the same species. Many insect sex pheromones are derived from fatty acids. The biosynthesis of these pheromones often involves chain-shortening and modification of C16 and C18 fatty acids like palmitic acid and oleic acid. nih.gov A study on the biosynthesis of the sex pheromone in the moth Chilecomadia valdiviana identified methyl esters of common fatty acids, including oleic acid, in the pheromone gland extracts. nih.gov While this does not directly identify (E)-2-Octadecenoic acid, methyl ester as a pheromone, it places structurally related compounds within the biochemical machinery of pheromone production, suggesting a potential ancestral or metabolic link to chemical signaling molecules.

Ecological and Environmental Significance of E 2 Octadecenoic Acid, Methyl Ester

Role as a Constituent of Natural Waxes and Lipids

(E)-2-Octadecenoic acid, methyl ester, as a member of the fatty acid methyl ester (FAME) family, is found as a structural component of natural waxes and lipids in a variety of organisms, from terrestrial plants to marine life.

In terrestrial plants, the outer protective layer of the cuticle is composed of a complex mixture of lipids known as cuticular wax. nih.gov This wax is crucial for preventing non-stomatal water loss, providing protection from UV radiation, and defending against pathogens. nih.govnih.gov It is primarily made up of very-long-chain fatty acids and their derivatives, which include alkanes, aldehydes, alcohols, ketones, and esters. nih.gov Long-chain fatty acid esters are integral to the composition of these waxes. nih.govresearchgate.net For instance, studies on the epicuticular wax of various plants have identified a range of fatty acid methyl esters as constituents. researchgate.net While specific isomeric identification can be complex, C18 unsaturated fatty acids are common precursors to these wax components. nih.gov The biosynthesis of these wax esters involves the esterification of a fatty alcohol with an acyl-CoA, a process catalyzed by wax synthase enzymes. nih.gov

In marine environments, (E)-2-Octadecenoic acid, methyl ester and related compounds are significant components of lipids in various organisms, particularly zooplankton. plos.orgnih.gov Copepods, a group of small crustaceans that form a critical link in the marine food web, are known to accumulate large lipid reserves, often in the form of wax esters. nih.govresearchgate.net These wax esters, which consist of a long-chain fatty acid esterified to a long-chain fatty alcohol, serve as a long-term energy store, crucial for survival during periods of low food availability and for reproduction. researchgate.net Analysis of zooplankton lipids has shown that monounsaturated C18 fatty acids, such as oleic acid (a positional isomer of 2-octadecenoic acid), are major constituents of these wax esters. plos.orgnih.gov For example, in the copepod Pseudocalanus spp., wax esters are comprised mainly of 18:1 fatty acids esterified to 14:0 and 16:0 fatty alcohols. nih.gov

Table 1: Occurrence of C18 Fatty Acid Esters in Natural Lipids

| Organism/System | Lipid Type | Role/Significance | References |

| Terrestrial Plants | Cuticular Wax Esters | Structural component of the protective cuticle, preventing water loss and protecting from environmental stress. | nih.govnih.gov |

| Marine Zooplankton (e.g., Copepods) | Wax Esters | Long-term energy storage, buoyancy regulation, and transfer of energy through the food web. | plos.orgnih.govresearchgate.net |

| Marine Phytoplankton | Fatty Acids (precursors) | Primary producers of fatty acids that are transferred up the marine food chain. | mdpi.com |

| Suet (Goat/Sheep Fat) | Triacylglycerols | Energy storage in animals; contains octadecanoic acid. | nih.gov |

Participation in Biogeochemical Cycles

Fatty acid methyl esters like (E)-2-Octadecenoic acid, methyl ester, and their parent lipids are actively involved in the planet's major biogeochemical cycles, most notably the carbon cycle.

In marine ecosystems, phytoplankton are responsible for a significant portion of global primary production, converting atmospheric carbon dioxide into organic matter, including lipids. mdpi.com These lipids, which include a variety of fatty acids, are a fundamental energy source at the base of the marine food web. mdpi.com When phytoplankton are consumed by herbivorous zooplankton, these fatty acids are incorporated and often stored as energy-rich wax esters. plos.orgresearchgate.net

This stored lipid carbon can follow several paths:

Trophic Transfer: The energy and carbon are transferred to higher trophic levels when zooplankton are consumed by fish, marine mammals, and seabirds.

Carbon Sequestration: Upon the death of zooplankton, or through the sinking of their fecal pellets, the lipid-rich organic matter is transported to the deep ocean. This process, known as the biological carbon pump, sequesters carbon away from the atmosphere for long periods. plos.org

In terrestrial ecosystems, the decomposition of plant matter, including cuticular waxes, is a key part of the carbon cycle. Soil-dwelling organisms, such as earthworms and various microbes, play a critical role in breaking down this organic matter. frontiersin.orgfrontiersin.org The degradation of complex lipids, including esters, releases carbon and other nutrients back into the soil, making them available for new plant growth. frontiersin.org This turnover of soil organic matter is essential for maintaining soil fertility and ecosystem productivity. frontiersin.org

Environmental Fate and Biodegradation Studies

As a naturally derived organic compound, (E)-2-Octadecenoic acid, methyl ester is subject to biodegradation in the environment. Fatty acid methyl esters (FAMEs) are generally considered to be biodegradable, a property that is significant given their use in products like biodiesel. f3centre.se

The primary mechanism for the biodegradation of FAMEs in both soil and aquatic environments is an enzymatic process carried out by a wide range of microorganisms. frontiersin.org The process typically proceeds in two main stages:

De-esterification: The initial step involves the hydrolysis of the ester bond by enzymes such as lipases and esterases. core.ac.ukmdpi.com This reaction cleaves the molecule into a free fatty acid (in this case, (E)-2-Octadecenoic acid) and methanol (B129727).

β-Oxidation: The resulting free fatty acid is then degraded through the β-oxidation pathway. In this cyclic process, the fatty acid chain is shortened by two carbon atoms in each cycle, producing acetyl-CoA, which can then enter central metabolic pathways like the citric acid cycle. The methanol produced is also readily biodegraded by many microorganisms.

The presence of a double bond in unsaturated FAMEs like (E)-2-Octadecenoic acid, methyl ester influences their degradation. In some cases, additional enzymatic steps are required to isomerize or reduce the double bond before β-oxidation can proceed. mdpi.com Unsaturated FAMEs can also be susceptible to non-enzymatic degradation processes. For example, in aquatic environments, they can undergo photo-oxidation when exposed to sunlight, a process that can lead to the formation of various smaller, more water-soluble compounds. deepdyve.com

Studies on the biodegradation of FAMEs have shown that environmental conditions such as temperature, oxygen availability (aerobic vs. anaerobic), and the microbial community present significantly affect the rate of degradation. nih.govnih.gov

Table 2: Summary of FAME Biodegradation Pathways

| Degradation Process | Description | Key Enzymes/Factors | Environment | References |

| Enzymatic Hydrolysis | Cleavage of the ester bond to form a free fatty acid and an alcohol. | Lipases, Esterases | Soil, Water | core.ac.ukmdpi.com |

| β-Oxidation | Stepwise breakdown of the fatty acid chain into two-carbon units (acetyl-CoA). | Acyl-CoA synthetase, Acyl-CoA dehydrogenase, etc. | Soil, Water | mdpi.com |

| Photo-oxidation | Degradation initiated by exposure to sunlight, particularly affecting unsaturated compounds. | Sunlight, Photosensitizers | Aquatic | deepdyve.com |

Industrial and Biotechnological Applications of E 2 Octadecenoic Acid, Methyl Ester

Application in Biodiesel Production and Fuel Characteristics

(E)-2-Octadecenoic acid, methyl ester, as a C19 FAME (18-carbon chain plus a methyl ester group), can be a component of biodiesel. ajol.info The fuel characteristics of biodiesel are significantly influenced by the structural features of its constituent fatty acid esters, such as chain length and the degree of unsaturation. researchgate.net Long-chain fatty acids (C16-C18) are generally preferred for biodiesel as they positively affect properties like oxidative stability and ignition quality. researchgate.net

The properties of biodiesel are critical for engine performance and environmental impact. iea-amf.org Key parameters include:

Cetane Number (CN): A measure of the fuel's ignition quality. Higher cetane numbers indicate a shorter ignition delay, leading to better cold-start properties and reduced white smoke. ajol.info Saturated esters like methyl stearate (B1226849) have high cetane numbers, while highly unsaturated esters have lower ones. ajol.info

Oxidative Stability: The resistance of the fuel to oxidation during storage. Fuels with higher levels of unsaturation (more double bonds) tend to oxidize more readily. iea-amf.org

Viscosity: Affects the atomization of the fuel upon injection into the engine. Higher viscosity can lead to operational problems. researchgate.net

Cold Flow Properties: The ability of the fuel to be used at low temperatures, measured by the cloud point and pour point. iea-amf.org

The presence of the double bond in (E)-2-Octadecenoic acid, methyl ester influences these properties. While specific data for the 2-isomer is not widely available, the general trends for monounsaturated C18 methyl esters suggest a balance between good cold flow properties and adequate oxidative stability compared to saturated and polyunsaturated esters. For instance, a study on biodiesel from Curcubita pepo seed oil, which was predominantly composed of a monounsaturated C18 methyl ester (82.90% methyl (12E)-octadecenoate), showed a high cetane number, indicating good ignition quality. ajol.info

Table 1: General Influence of FAME Structure on Biodiesel Fuel Properties

| Structural Feature | Impact on Cetane Number | Impact on Oxidative Stability | Impact on Cold Flow | Impact on Viscosity |

|---|---|---|---|---|

| Increasing Chain Length | Increase | No significant effect | Worsens | Increase |

| Increasing Unsaturation | Decrease | Decrease | Improves | Decrease |

This interactive table is based on established principles of biodiesel fuel properties. researchgate.netiea-amf.org

Use as Reference Standards in Chemical Analysis

In analytical chemistry, particularly in the analysis of fats and oils, pure fatty acid methyl esters serve as crucial reference standards. These standards are essential for the accurate identification and quantification of fatty acids in a sample using techniques like gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). nih.govwikipedia.org

Before analysis, fatty acids in a sample are often converted to their methyl esters through a process called derivatization or transesterification. nih.gov This process makes the compounds more volatile and suitable for GC analysis. By comparing the retention times and mass spectra of the FAMEs in the sample to those of known, high-purity standards, analysts can identify the fatty acid profile of the sample. nih.govjeol.com

(E)-2-Octadecenoic acid, methyl ester, can be used as such a reference standard. Its well-defined chemical structure and physical properties allow for the unambiguous identification of this specific isomer in complex mixtures like suet oil, microbial lipids, or biodiesel. nih.gov Companies that supply laboratory chemicals often offer a wide range of FAMEs, including various isomers of octadecenoic acid methyl ester, as analytical standards with certified purity. sigmaaldrich.com The availability of these standards is critical for quality control in the food and biodiesel industries and for research in lipidomics and materials science. nih.govlgcstandards.com

Potential as a Flavor Precursor or Enhancer in Food Science

The role of specific fatty acid esters in the flavor and aroma of food is complex. While some esters contribute desirable fruity or floral notes, others can be associated with off-flavors or are simply present as natural components of fats and oils without a significant flavor contribution.

Currently, there is limited evidence to suggest that (E)-2-Octadecenoic acid, methyl ester, is used as a flavor precursor or enhancer in the food industry. Some related fatty acid esters are noted as not being used for fragrance or flavor applications. thegoodscentscompany.com Furthermore, certain isomers of octadecenoic acid methyl ester have been identified as food contaminants. cymitquimica.com For instance, it has been found in suet oil and as a component of biosurfactants. nih.govresearcher.life Its presence in these contexts is a result of the natural composition of the raw materials or a byproduct of processing, rather than intentional addition for flavor.

Role in Material Science and Polymer Development (e.g., Oleochemicals)

Oleochemicals are chemicals derived from plant and animal fats and are considered a renewable feedstock for the chemical industry. kit.edu Fatty acids and their esters, including (E)-2-Octadecenoic acid, methyl ester, are fundamental oleochemicals. They serve as building blocks for a wide range of products, including surfactants, lubricants, and polymers. usda.gov

The presence of a double bond in the carbon chain of (E)-2-Octadecenoic acid, methyl ester, makes it a candidate for polymer synthesis. This functional group can participate in various polymerization reactions, such as those used to create polyesters or other long-chain polymers. The field of polymer science is increasingly looking towards renewable resources like vegetable oils to create more sustainable materials. kit.eduumd.edu

Research has demonstrated the use of related unsaturated fatty esters in developing new polymers. For example, methyl oleate (B1233923) (the 9-isomer of octadecenoic acid methyl ester) has been used to create novel materials suitable for inks and coatings. usda.gov The general principle involves leveraging the reactivity of the double bond to link monomers together, forming a polymer chain. These bio-based polymers can offer unique properties and biodegradability, making them attractive for various applications, from packaging to biomedical devices. umd.edulidsen.com While specific research on the polymerization of the (E)-2-isomer is not widely documented, its structural similarity to other polymerizable oleochemicals suggests its potential utility in this field.

Table 2: Potential Polymerization Reactions for Unsaturated Fatty Esters

| Reaction Type | Description | Potential Application |

|---|---|---|

| Free-Radical Polymerization | Initiators create free radicals that react with the double bonds, linking monomers. | Coatings, adhesives |

| Metathesis Polymerization | A catalyst breaks and reforms double bonds to form long polymer chains (e.g., ADMET). kit.edu | Specialty elastomers, polyolefins |

| Epoxidation followed by Ring-Opening | The double bond is first converted to an epoxide ring, which can then be opened to form cross-linked polymers. | Resins, composites |

Biotechnological Production Enhancement Strategies

The industrial production of specific fatty acid esters can be achieved through chemical synthesis or biotechnological routes. Biotechnological production using engineered microorganisms is a promising alternative that can utilize renewable feedstocks and offer high specificity. nih.gov

Strategies to enhance the production of FAMEs like (E)-2-Octadecenoic acid, methyl ester, primarily focus on metabolic engineering of microorganisms such as Escherichia coli or yeast. nih.gov These strategies include:

Overproduction of Precursors: Engineering the host organism to produce high levels of the specific precursor fatty acid (in this case, 2-octadecenoic acid).

Introduction of Methyltransferase Enzymes: Introducing an enzyme that can efficiently methylate the free fatty acid to produce the desired methyl ester. A study demonstrated a 35-fold increase in medium-chain FAME production in E. coli by expressing a juvenile hormone acid O-methyltransferase from an insect (Drosophila melanogaster). nih.gov This type of enzyme could potentially be adapted for longer-chain fatty acids.

Pathway Optimization: Eliminating competing metabolic pathways that consume the fatty acid precursors or the S-adenosyl-L-methionine (SAM) co-factor required for methylation. nih.gov

Fermentation Process Optimization: Optimizing growth conditions, such as temperature, pH, and nutrient feed, to maximize cell density and product yield in bioreactors. researchgate.net

While these strategies have been successfully applied to produce mixtures of FAMEs for biodiesel or other bulk applications, tailoring the process for the exclusive production of a specific isomer like (E)-2-Octadecenoic acid, methyl ester, would require highly specific enzymes and finely tuned metabolic pathways. nih.govnih.gov

Computational and Theoretical Studies on E 2 Octadecenoic Acid, Methyl Ester

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). mdpi.com This method simulates the interaction between the ligand and the receptor's binding site, calculating a scoring function to estimate the binding affinity. Lower binding affinity scores (often expressed in kcal/mol) generally indicate a more stable and potentially more potent interaction. unar.ac.id These predictions are crucial for understanding the potential biological targets of a compound and the molecular basis of its activity. frontiersin.org

While no specific molecular docking studies centered on (E)-2-Octadecenoic acid, methyl ester were identified, research on similar long-chain fatty acid esters demonstrates the utility of this approach. For instance, studies on isomers like 9-octadecenoic acid methyl ester and 10-octadecenoic acid, methyl ester have used docking to explore their binding to various enzymes, such as those involved in inflammation or microbial processes. mdpi.comfrontiersin.org Such studies typically identify key amino acid residues in the receptor's active site that interact with the ligand through hydrogen bonds or hydrophobic interactions. unar.ac.id

A hypothetical molecular docking study on (E)-2-Octadecenoic acid, methyl ester would involve docking it against a target protein to predict its binding energy and interaction patterns. The results would typically be presented in a table format.

Illustrative Data for a Hypothetical Docking Study: This table is for illustrative purposes only, as no specific data for (E)-2-Octadecenoic acid, methyl ester was found.

| Target Protein | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | -7.8 | ARG-120, TYR-355, VAL-523 | Hydrogen Bond, Hydrophobic |

| 5-Lipoxygenase (5-LOX) | -7.2 | HIS-367, LEU-368, PHE-421 | Hydrophobic, Pi-Alkyl |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis involves the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt by rotation around single bonds. Understanding the preferred conformations of a molecule is essential, as its three-dimensional shape dictates how it can interact with biological receptors.

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov An MD simulation provides detailed information on the dynamic behavior of a ligand-receptor complex, showing how the molecules fluctuate and interact in a simulated physiological environment. nih.gov This technique can be used to assess the stability of the binding pose predicted by molecular docking and to calculate binding free energies more accurately. nih.govnih.gov

In Silico Prediction of Biological Interactions

In silico prediction encompasses a broad range of computational tools used to forecast the biological properties of a molecule. This includes predicting its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential toxicity. frontiersin.org These predictions help in the early stages of drug development to identify candidates with favorable drug-like properties and to flag potential liabilities. frontiersin.org For example, Lipinski's Rule of Five is a widely used guideline to assess the potential for oral bioavailability of a compound. unar.ac.id

There are no specific in silico prediction reports focused solely on (E)-2-Octadecenoic acid, methyl ester in the reviewed literature. However, studies on its isomers often include such predictions. For example, in silico analyses of 10-octadecenoic acid, methyl ester have evaluated its drug-likeness and potential toxicity risks, indicating it may have favorable characteristics for development as a drug candidate. frontiersin.org A similar analysis for (E)-2-Octadecenoic acid, methyl ester would be necessary to assess its potential as a therapeutic agent.

Future Research Directions and Emerging Trends for E 2 Octadecenoic Acid, Methyl Ester

Exploration of Novel Natural Sources and Biodiversity

Currently, (E)-2-Octadecenoic acid, methyl ester has not been prominently documented as a constituent of natural sources. However, the vast, unexplored biodiversity of flora, fauna, and microorganisms presents a promising frontier for its discovery. Related isomers and similar long-chain unsaturated esters are known to function as semiochemicals, particularly as pheromones in insects, suggesting that a targeted search within this class of organisms could be fruitful. nih.gov For instance, isomers such as 9-octadecenoic acid (Z)-, methyl ester and 11-octadecenoic acid, methyl ester have been successfully isolated from various plant species. nih.govmdpi.com

Future research should prioritize bioprospecting initiatives that focus on:

Insect Chemistry: Systematic screening of insect pheromone glands and cuticular lipids, especially in species that utilize long-chain unsaturated molecules for chemical communication. Techniques like gas chromatography coupled with electroantennographic detection (GC-EAD) are essential for identifying biologically active volatiles, even in trace amounts. nih.gov

Marine Microbiology: Marine microorganisms, including bacteria and microalgae, are known to produce a wide array of unique fatty acids. nih.gov Culture-independent metagenomic approaches can reveal the genetic capacity for producing novel long-chain fatty acids, identifying biosynthetic pathways that may lead to the target compound. nih.gov

Plant Lipidomics: Comprehensive lipidomic analysis of exotic or understudied plant species. While major oils are well-characterized, the lipid profiles of thousands of plant species remain unknown. Bioassay-guided fractionation of plant extracts showing interesting biological activity could lead to the isolation of novel FAMEs, including (E)-2-Octadecenoic acid, methyl ester. nih.gov

The discovery of a natural source would not only provide a potential route for extraction but also offer critical insights into the compound's natural biological role and ecological significance.

Advanced Synthetic Routes for Stereoselective Control

The geometry of the double bond is critical for the biological function of unsaturated molecules. For (E)-2-Octadecenoic acid, methyl ester, achieving high stereoselectivity for the trans (E) configuration at the C2-C3 position is paramount. While a specific synthesis for this exact molecule is not widely reported, several powerful and well-established olefination reactions represent clear future directions for its efficient and controlled synthesis.

Future synthetic research should focus on optimizing the following methods for long-chain substrates:

Horner-Wadsworth-Emmons (HWE) Olefination: This reaction is renowned for its high (E)-selectivity in the synthesis of α,β-unsaturated esters. nih.gov The reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde. For the target compound, this would involve reacting Hexadecanal (B134135) with a phosphonate reagent like triethyl phosphonoacetate . This approach is highly promising due to its reliability and the commercial availability of the necessary precursors. nih.gov

Julia-Kocienski Olefination: A powerful method for generating (E)-alkenes with high functional group tolerance. nih.govbeilstein-journals.orgwikipedia.org This reaction couples a heteroaryl sulfone with an aldehyde. A feasible route would be the reaction of methyl 2-(benzothiazol-2-ylsulfonyl)acetate with Hexadecanal . beilstein-journals.org Given its successful application in complex natural product synthesis, its adaptation for this long-chain ester is a significant area for investigation. researchgate.net

Olefin Metathesis: A modern, catalyst-based approach for C=C bond formation. mdpi.com A potential, though potentially less selective, route could be the cross-metathesis of a terminal C17 alkene (1-heptadecene) with methyl acrylate using a ruthenium-based catalyst like a Grubbs catalyst. While challenges with selectivity and catalyst loading exist, particularly for α,β-unsaturated esters, this remains a novel and potentially scalable green chemistry approach to explore. nih.gov

The table below summarizes potential synthetic strategies.

| Method | Reactant 1 | Reactant 2 | Key Advantage |

| Horner-Wadsworth-Emmons | Hexadecanal | Triethyl phosphonoacetate | High (E)-selectivity, reliable |

| Julia-Kocienski Olefination | Hexadecanal | Methyl 2-(benzothiazol-2-ylsulfonyl)acetate | High (E)-selectivity, functional group tolerance |

| Cross-Metathesis | 1-Heptadecene | Methyl acrylate | Modern, catalytic approach |

Integration of Multi-omics Data for Systems-Level Understanding of Biological Roles

Understanding the precise biological role of (E)-2-Octadecenoic acid, methyl ester requires moving beyond single-endpoint assays to a systems-level perspective. The integration of multiple "omics" disciplines—specifically metabolomics and transcriptomics—offers a powerful strategy to connect the presence of this molecule to cellular pathways and genetic regulatory networks. nih.govbeilstein-journals.orgresearchgate.net

Future research should focus on a multi-pronged omics approach:

Metabolomic Profiling: The first step is to determine if the compound is present in biological systems (e.g., cell lines, tissues, biofluids) under various conditions. Advanced analytical platforms like GC-MS and LC-MS/MS, combined with the development of specific analytical standards and inclusion in FAME databases, are necessary to detect and accurately quantify this specific isomer among a complex background of other lipids. nih.govnih.govniscpr.res.in

Transcriptomic Correlation: Once the compound's presence is quantified, its levels can be correlated with global gene expression data (transcriptomics) from the same samples. This can reveal which genes are upregulated or downregulated in concert with changes in the compound's concentration. beilstein-journals.orgresearchgate.net

Pathway Analysis: By correlating the compound's abundance with gene expression, researchers can identify its association with specific metabolic pathways. For example, an increase in the compound might correlate with the expression of fatty acid biosynthesis genes (e.g., elongases like Elovl and desaturases like Fads2) or degradation pathway genes (e.g., those involved in β-oxidation). researchgate.netresearchgate.net This integrated analysis can generate testable hypotheses about the compound's function, such as whether it acts as a metabolic intermediate, a signaling molecule, or a regulator of gene expression. scielo.br

This approach has successfully elucidated complex lipid networks in various diseases and biological processes, making it an essential future direction for understanding the significance of (E)-2-Octadecenoic acid, methyl ester. beilstein-journals.orgdss.go.th

Development of High-Throughput Screening Assays for Biological Activity Mechanisms

Discovering the biological activities of (E)-2-Octadecenoic acid, methyl ester requires robust and scalable screening platforms. High-throughput screening (HTS) allows for the rapid testing of the compound against thousands of potential targets or cellular phenotypes. Future research should focus on developing two main types of HTS assays.

Target-Based Screening: The α,β-unsaturated ester moiety of the compound is a known Michael acceptor, a chemical feature that makes it reactive towards nucleophilic residues in proteins, particularly cysteine thiols. nih.govbeilstein-journals.orgscielo.br This reactivity is a common mechanism of action for many enzyme inhibitors. mdpi.comnih.gov A key research direction is to develop target-based HTS assays to screen the compound against libraries of purified enzymes, such as proteases, kinases, or phosphatases. Such assays often use a fluorogenic substrate that produces a signal when the enzyme is active; inhibition by the compound would lead to a decrease in signal. nih.govresearchgate.net

The table below outlines potential HTS strategies.

| Assay Type | Principle | Potential Target/System | Measured Outcome |

| Target-Based | Enzyme Inhibition (Michael Addition) | Cysteine-dependent enzymes (e.g., Caspases, Cathepsins) | Decrease in fluorogenic substrate turnover |

| Phenotypic | Fatty Acid Uptake Inhibition | Cells expressing Fatty Acid Transport Proteins (FATPs) | Reduced uptake of a fluorescent fatty acid analog |

| Phenotypic | High-Content Imaging | Various cell lines (e.g., cancer, immune cells) | Changes in morphology, organelle function, viability |

The development of these assays is critical for systematically exploring the compound's bioactivity and identifying its mechanism of action.

Investigation of Environmental Impact and Sustainable Production

As interest in novel bioactive compounds grows, so does the need to evaluate their environmental footprint and develop sustainable production methods. For (E)-2-Octadecenoic acid, methyl ester, these "green chemistry" aspects are unexplored but essential for future applications.

Environmental Fate and Biodegradation: A critical future task is to assess the environmental persistence and ecotoxicity of the compound. Standardized tests are needed to determine its biodegradability in soil and aquatic environments. ekb.egnih.gov While many long-chain fatty acid esters are known to be biodegradable, serving as substrates in processes like β-oxidation, the specific rate and pathway for the (E)-2 isomer are unknown. scielo.brnih.gov Ecotoxicological studies on representative organisms (e.g., algae, daphnia, bacteria) will be necessary to understand its potential environmental risks.

Sustainable Synthesis (Biocatalysis): Moving away from traditional chemical synthesis, which often involves harsh conditions and stoichiometric reagents, is a key trend. Future research should focus on biocatalytic and chemoenzymatic routes.

Lipase-Catalyzed Esterification: Lipases are enzymes that efficiently catalyze ester synthesis under mild, solvent-free, or green-solvent conditions. mdpi.comscielo.br A sustainable approach would involve the lipase-catalyzed esterification of (E)-2-octadecenoic acid with methanol (B129727). Research to identify or engineer a lipase (B570770) with high specificity and efficiency for this reaction is a promising direction. nih.govnih.gov

Chemoenzymatic Routes: These multi-step processes combine the selectivity of enzymes with the efficiency of chemical reactions. A potential green route involves using a carboxylic acid reductase (CAR) enzyme to convert an abundant C16 fatty acid into hexadecanal, which is then converted to the final product via a clean chemical step like the Wittig reaction. nih.govbeilstein-journals.orgresearchgate.net This avoids the use of heavy metal-based oxidants or reductants.

Focusing on these areas will ensure that any future development of (E)-2-Octadecenoic acid, methyl ester proceeds in an environmentally responsible and sustainable manner.

Q & A

Basic: What are the standard laboratory methods for synthesizing (E)-2-octadecenoic acid methyl ester?

Answer:

The compound is synthesized via two primary routes:

- Esterification: Reacting (E)-2-octadecenoic acid with methanol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid) at reflux conditions .

- Transesterification: Using triglycerides from natural oils/fats with methanol and a base catalyst (e.g., NaOCH₃) under controlled temperature and agitation .

For small-scale synthesis, esterification is preferred, while transesterification is scalable for industrial analogs.

Basic: How is the purity and structural identity of (E)-2-octadecenoic acid methyl ester validated?

Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS): Confirms molecular weight (294.47 g/mol) and retention time alignment with standards (e.g., SP™-2560 column) .

- Infrared Spectroscopy (IR): Identifies ester carbonyl (C=O stretch at ~1740 cm⁻¹) and unsaturated (C=C stretch at ~1650 cm⁻¹) groups .

- Nuclear Magnetic Resonance (NMR): ¹H NMR distinguishes the (E)-configuration via coupling constants (J ≈ 12–16 Hz for trans double bonds) .

Advanced: How can response surface methodology (RSM) optimize synthesis conditions for high yield?

Answer:

RSM employs a central composite design to model variables like:

- Methanol-to-oil molar ratio (e.g., 6:1–12:1)

- Catalyst concentration (0.5–2.5 wt%)

- Temperature (50–70°C)

Experimental data (e.g., % methyl ester content) are fitted to quadratic models to identify optimal conditions. For example, transesterification with a double-pipe static mixer reactor achieved >98% yield at 65°C and 9:1 methanol ratio .

Advanced: What are the mechanistic pathways for oxidation and reduction reactions of this compound?

Answer:

- Oxidation: Epoxidation occurs with H₂O₂ or KMnO₄, forming (E)-2,3-epoxyoctadecanoate. Reaction progress is monitored via GC-MS or thin-layer chromatography .

- Reduction: Catalytic hydrogenation (H₂, Pd/C) saturates the double bond, yielding methyl stearate. Side products (e.g., partial reduction intermediates) are analyzed using HPLC with UV detection .

Advanced: How are positional isomers and by-products resolved during synthesis?

Answer:

- GC with Polar Columns: SP™-2560 or Omegawax® columns separate (E)-2-octadecenoate from (Z)-isomers and saturated analogs based on polarity differences .

- Retention Indices: Comparison with NIST reference libraries (e.g., EI-MS spectra) confirms isomer identity .

Basic: How do analytical techniques differentiate (E)-2-octadecenoate from other FAMEs?

Answer:

- GC Retention Time: (E)-2-octadecenoate elutes earlier than (Z)-isomers due to lower polarity .

- IR Spectroscopy: (E)-isomers show distinct C=C stretching frequencies (~1665 cm⁻¹) compared to (Z)-isomers (~1650 cm⁻¹) .

Advanced: How does the (E)-configuration influence lipid membrane interactions?

Answer:

The linear (E)-configuration reduces membrane fluidity compared to (Z)-isomers. This is assessed via:

- Differential Scanning Calorimetry (DSC): Measures phase transition temperatures in model membranes.

- Fluorescence Anisotropy: Uses probes like DPH to quantify lipid order .

Advanced: What methodologies ensure accurate quantification in complex biological matrices?

Answer:

- Internal Standards: Odd-chain FAMEs (e.g., methyl heptadecanoate) correct for extraction efficiency .

- GC Parameters: Splitless injection, 1 µL sample volume, and FID detection ensure sensitivity (LOD ≈ 0.1 µg/mL) .

Basic: What safety protocols are critical during experimental handling?

Answer:

- Ventilation: Use fume hoods to avoid methanol vapor exposure.

- PPE: Nitrile gloves and safety goggles prevent skin/eye contact.

- Storage: Keep in airtight containers away from oxidizers (e.g., KMnO₄) .

Advanced: How is compound stability assessed under varying pH and temperature?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.